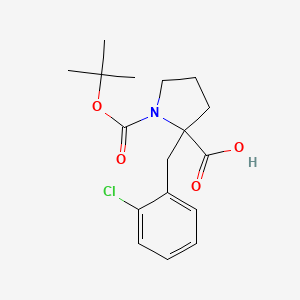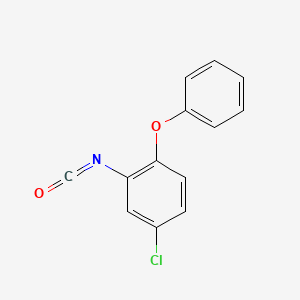![molecular formula C13H25ClN2O3 B1599394 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride CAS No. 67504-24-9](/img/structure/B1599394.png)
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride is a cationic surfactant belonging to the quaternary ammonium salt category. This compound is known for its excellent antistatic, emulsifying, dispersing, film-forming, and antibacterial properties . It is commonly used in personal care products as a film-forming agent and antistatic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride involves the polymerization of methacrylamide and trimethylaminoethyl methacrylate chloride . The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity . The final product is then subjected to purification processes to remove any unreacted monomers and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group . It can also participate in polymerization reactions to form copolymers with other monomers .
Common Reagents and Conditions
Common reagents used in these reactions include initiators such as azobisisobutyronitrile (AIBN) for polymerization and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include copolymers with enhanced properties such as increased stability, solubility, and functionality . These copolymers find applications in various industries, including personal care, pharmaceuticals, and water treatment .
Applications De Recherche Scientifique
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride has a wide range of scientific research applications :
Mécanisme D'action
The mechanism of action of 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride involves its interaction with negatively charged surfaces and molecules . The quaternary ammonium group imparts a positive charge to the compound, allowing it to bind to negatively charged particles and surfaces . This binding results in the formation of stable complexes, which contribute to its antistatic, emulsifying, and film-forming properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acrylamide-acrylic acid-methacryloyloxyethyltrimethylammonium chloride copolymer
- Acrylamide-acrylic acid-dimethylaminoethyl methacrylate methyl chloride copolymer
- Acrylic acid-methacryloxyethyltrimethylammonium chloride-acrylamide copolymer
Uniqueness
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride stands out due to its excellent film-forming and antistatic properties . Its ability to form stable complexes with negatively charged particles makes it highly effective in various applications, including personal care products and water treatment .
Propriétés
Numéro CAS |
67504-24-9 |
|---|---|
Formule moléculaire |
C13H25ClN2O3 |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C9H18NO2.C4H7NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-3(2)4(5)6;/h1,6-7H2,2-5H3;1H2,2H3,(H2,5,6);1H/q+1;;/p-1 |
Clé InChI |
JMZPTPHKRPTIFT-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)N.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] |
SMILES canonique |
CC(=C)C(=O)N.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


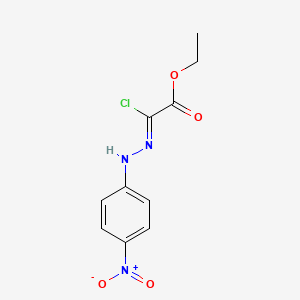
![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)
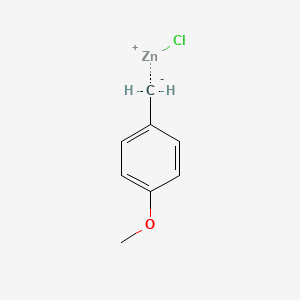
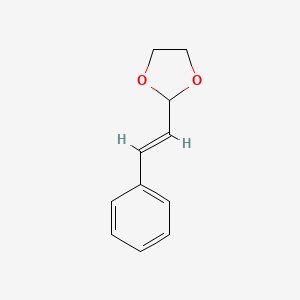
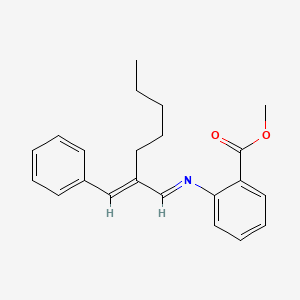
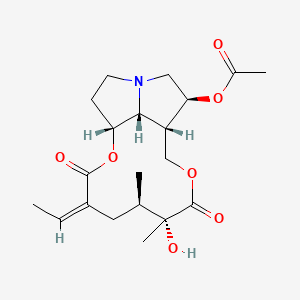
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
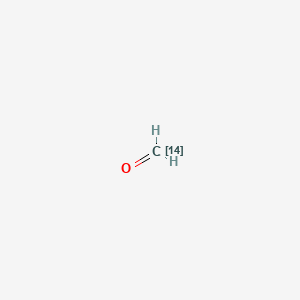
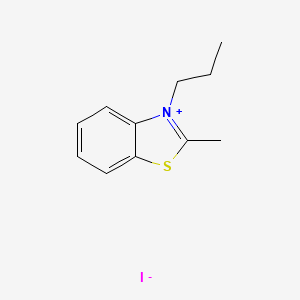

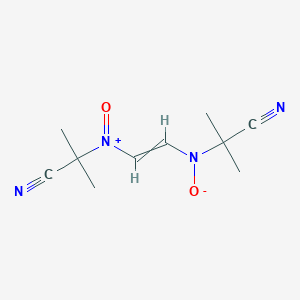
![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
